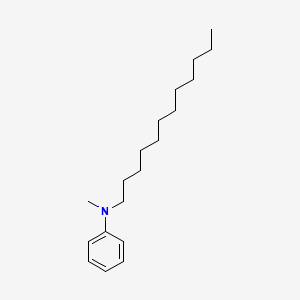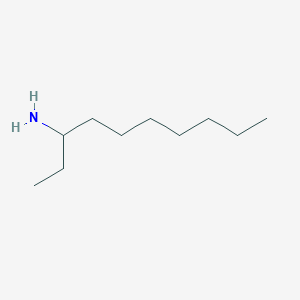
3-Decanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Decanamine, also known as decan-3-amine, is an organic compound with the molecular formula C10H23N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. This compound is a colorless liquid with a characteristic amine odor and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Decanamine can be synthesized through several methods. One common method involves the reductive amination of decanal (a ten-carbon aldehyde) with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine product .
Another method involves the nucleophilic substitution of decyl halides with ammonia or primary amines. This reaction requires the presence of a base, such as sodium hydroxide, to facilitate the substitution process .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of nitriles. Decanenitrile is hydrogenated in the presence of a catalyst, such as palladium on carbon, to yield this compound. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Decanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions with alkyl halides to form higher amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and bases like sodium hydroxide or potassium carbonate are commonly used.
Major Products Formed
Oxidation: Decanenitrile or decanamide.
Reduction: Secondary or tertiary decanamines.
Substitution: Higher alkylamines.
Aplicaciones Científicas De Investigación
3-Decanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Decanamine depends on its specific application. In general, as an amine, it can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it useful in the synthesis of complex molecules. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1-Decanamine: Similar in structure but with the amine group at the terminal carbon.
2-Decanamine: Similar but with the amine group at the second carbon.
Decylamine: A general term for amines with a ten-carbon chain.
Uniqueness
3-Decanamine is unique due to the position of its amine group on the third carbon, which can influence its reactivity and interactions compared to other decanamines. This positional difference can affect its boiling point, solubility, and overall chemical behavior .
Propiedades
Fórmula molecular |
C10H23N |
|---|---|
Peso molecular |
157.30 g/mol |
Nombre IUPAC |
decan-3-amine |
InChI |
InChI=1S/C10H23N/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9,11H2,1-2H3 |
Clave InChI |
ABMPRVXXRMEXNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid](/img/structure/B13828639.png)

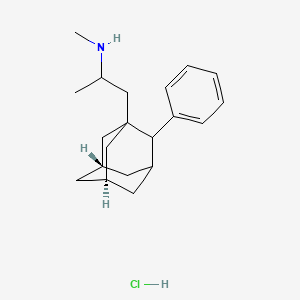
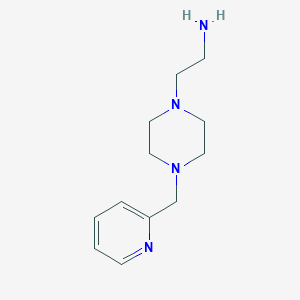
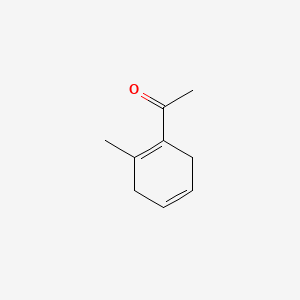

![(2R)-3,4-Dihydro-2,8-dimethyl-5-(4-morpholinylmethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol](/img/structure/B13828656.png)
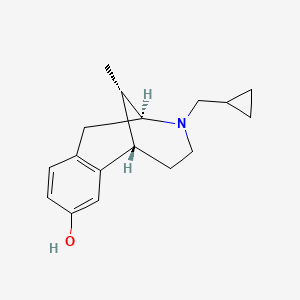
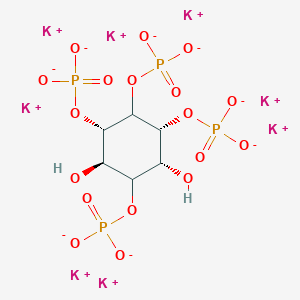
![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)

![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
